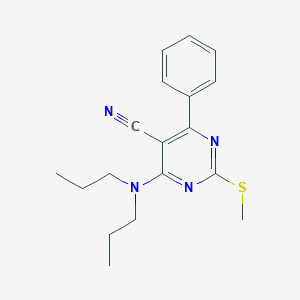
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one, also known as ABT-888, is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair, and its inhibition has been shown to have therapeutic potential in cancer treatment.
科学研究应用
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has been extensively studied for its potential use in cancer treatment. PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one have been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This is because cancer cells with defects in DNA repair pathways are more reliant on PARP-mediated DNA repair, and inhibition of PARP can lead to increased DNA damage and cell death.
作用机制
PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one work by binding to the catalytic domain of PARP and preventing its activity. This leads to the accumulation of DNA damage, particularly in cancer cells with defects in DNA repair pathways. The increased DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects:
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has been shown to have a number of biochemical and physiological effects. In addition to its role in DNA repair, PARP has also been implicated in a number of other cellular processes, including regulation of gene expression, cell death, and inflammation. As a result, PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one have been studied for their potential use in a variety of diseases beyond cancer, including neurodegenerative disorders and inflammatory diseases.
实验室实验的优点和局限性
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one has several advantages for lab experiments. It is a highly potent and selective inhibitor of PARP, and its mechanism of action is well-characterized. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in certain assays. Additionally, like many inhibitors, it can have off-target effects, and careful controls must be used to ensure that any observed effects are due to PARP inhibition and not other factors.
未来方向
There are a number of future directions for research on 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one. One area of interest is the development of combination therapies that include PARP inhibitors like 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one with other DNA-damaging agents. Another area of interest is the investigation of PARP inhibitors in diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors, which may have even greater therapeutic potential.
合成方法
The synthesis of 5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one involves several steps, including the condensation of 6-methyl-1H-benzimidazole-2-carboxylic acid with cyclooctanone, followed by reduction and cyclization to form the pyrrolone ring. The resulting compound is then reacted with ammonia to introduce the amino group, and the final product is obtained through purification by column chromatography.
属性
产品名称 |
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
|---|---|
分子式 |
C20H26N4O |
分子量 |
338.4 g/mol |
IUPAC 名称 |
5-amino-1-cyclooctyl-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C20H26N4O/c1-13-9-10-15-16(11-13)23-20(22-15)18-17(25)12-24(19(18)21)14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12,21H2,1H3,(H,22,23) |
InChI 键 |
SNOLFIZCPGKARD-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCCC4)N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCCC4)N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=C(N(CC3=O)C4CCCCCCC4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)

![4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253896.png)

![4-(4-Chlorophenyl)-6-{[2-(dimethylamino)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B253898.png)

![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)
![Ethyl 2-({[(3-hydroxy-1,2,4-triazin-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253903.png)




![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)